molecular formula C25H22N2O B10868807 2,2-diphenyl-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide

2,2-diphenyl-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide

Cat. No.: B10868807
M. Wt: 366.5 g/mol
InChI Key: HINXVVBCSUALLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-DIPHENYL-N~1~-[4-(1H-PYRROL-1-YL)BENZYL]ACETAMIDE is a synthetic organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

The synthesis of 2,2-DIPHENYL-N~1~-[4-(1H-PYRROL-1-YL)BENZYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Benzylation: The pyrrole ring is then benzylated using benzyl halides under basic conditions.

    Acetamide formation: The final step involves the reaction of the benzylated pyrrole with 2,2-diphenylacetyl chloride in the presence of a base to form the acetamide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2,2-DIPHENYL-N~1~-[4-(1H-PYRROL-1-YL)BENZYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-DIPHENYL-N~1~-[4-(1H-PYRROL-1-YL)BENZYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Biology: The compound is used in biochemical assays to study its effects on cellular processes and pathways.

    Materials Science: Due to its aromatic and heterocyclic structure, it is explored for use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2,2-DIPHENYL-N~1~-[4-(1H-PYRROL-1-YL)BENZYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2,2-DIPHENYL-N~1~-[4-(1H-PYRROL-1-YL)BENZYL]ACETAMIDE can be compared with other similar compounds, such as:

    2,2-Diphenylacetamide: Lacks the pyrrole ring, making it less versatile in terms of biological activity.

    N-Benzylacetamide: Lacks the diphenyl groups, resulting in different chemical and physical properties.

    Pyrrole derivatives: Compounds with similar pyrrole structures but different substituents, leading to varied biological and chemical properties.

The uniqueness of 2,2-DIPHENYL-N~1~-[4-(1H-PYRROL-1-YL)BENZYL]ACETAMIDE lies in its combination of aromatic and heterocyclic components, providing a versatile scaffold for various applications.

Properties

Molecular Formula

C25H22N2O

Molecular Weight

366.5 g/mol

IUPAC Name

2,2-diphenyl-N-[(4-pyrrol-1-ylphenyl)methyl]acetamide

InChI

InChI=1S/C25H22N2O/c28-25(24(21-9-3-1-4-10-21)22-11-5-2-6-12-22)26-19-20-13-15-23(16-14-20)27-17-7-8-18-27/h1-18,24H,19H2,(H,26,28)

InChI Key

HINXVVBCSUALLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)N4C=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.